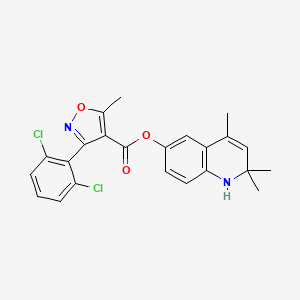![molecular formula C23H29N5O3S B10956914 (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- あなたが言及した化合物は、縮合したピラゾロ[3,4-b]ピリジン環系を持つ複雑な複素環式分子です。
- それは位置1にブチル基(C4H9)、位置3と6にメチル基(CH3)2つ、そして位置4にスルホニル置換ピペラジン基を持っています。
- この化合物は、その独特の構造のために興味深い生物学的特性を示します。
準備方法
- この化合物の合成経路は、ピラゾロピリジン系を組み立てることを含みます。以下にいくつかの方法を示します。
ヨウ素媒介環化:
1,3-ジケトン戦略:
- 工業生産方法は、これらの経路をスケーラビリティのために修正することが含まれる場合があります。
化学反応解析
- この化合物は、さまざまな反応を受けることができます。
酸化: 酸化プロセスは、ピペラジンまたはピラゾール部分を変えることができます。
還元: カルボニル基または他の官能基の還元。
置換: 置換基は求核剤によって置換される可能性があります。
- 一般的な試薬には、酸化剤(例:KMnO4)、還元剤(例:NaBH4)、求核剤(例:アミン)などがあります。
科学研究への応用
医薬品化学: プリン塩基(アデニンとグアニン)との類似性から、潜在的な薬物候補として調査されています。
生物活性: 一部の誘導体は、抗癌、抗炎症、または抗菌特性を示します。
産業: 材料科学で、またはより複雑な分子のビルディングブロックとして使用されます。
化学反応の分析
Types of Reactions
(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. These compounds can interact with various biological targets, making them valuable tools for studying cellular processes .
Medicine
Medicinally, this compound has shown promise in the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for drug discovery and development, particularly in the treatment of cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals .
作用機序
- 正確なメカニズムは、特定の誘導体によって異なります。
- 潜在的な分子標的には、酵素、受容体、または細胞経路が含まれます。
- 特定の相互作用を解明するには、さらなる研究が必要です。
類似化合物の比較
- 類似の化合物には、他のピラゾロ[3,4-b]ピリジンまたは関連する複素環が含まれます。
- ユニークさは、プリン塩基を模倣するピラゾール環とピリジン環の組み合わせにあります。
この化合物の用途とメカニズムは、特定の置換基と官能基に基づいて異なる場合があります。
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C23H29N5O3S |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
[4-(benzenesulfonyl)piperazin-1-yl]-(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C23H29N5O3S/c1-4-5-11-28-22-21(18(3)25-28)20(16-17(2)24-22)23(29)26-12-14-27(15-13-26)32(30,31)19-9-7-6-8-10-19/h6-10,16H,4-5,11-15H2,1-3H3 |
InChIキー |
UNZUCBMLLCHXGC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B10956838.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10956846.png)
![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)

![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956905.png)
![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
